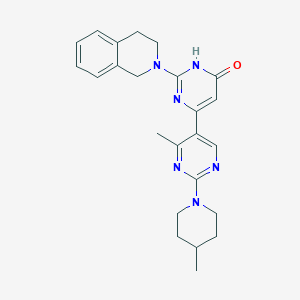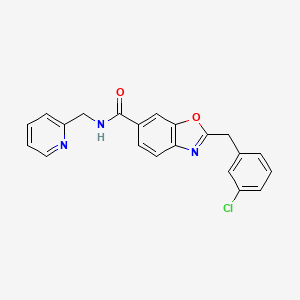![molecular formula C20H29N3O4 B6027604 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers and has since been studied for its effects on the endocannabinoid system in the body.
Mechanism of Action
CP-55940 acts on the endocannabinoid system in the body, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood. It binds to both the CB1 and CB2 receptors, which are found throughout the body and brain, and activates them to produce its effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory mediators. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant effects.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for toxicity and its complex mechanism of action.
Future Directions
There are several potential future directions for research on CP-55940, including its use in the treatment of neurological disorders such as epilepsy and Parkinson's disease, its potential as an anti-cancer agent, and its use in the treatment of addiction and substance abuse. Additionally, further research is needed to elucidate its mechanism of action and to develop safer and more effective analogs.
Synthesis Methods
The synthesis of CP-55940 involves several steps, including the reaction of cyclohexylmethylamine with 3-pyrrolidinone to form N-cyclohexylmethyl-3-pyrrolidinone. This intermediate is then reacted with 2,5-dimethoxybenzoyl isocyanate to form the final product, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea.
Scientific Research Applications
CP-55940 has been extensively researched for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for addiction and substance abuse.
properties
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-16-8-9-18(27-2)17(11-16)22-20(25)21-15-10-19(24)23(13-15)12-14-6-4-3-5-7-14/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGXCYTFWRGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)


![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
